

spectroscopic comparison of 2,3-Dichloro-4-hydroxybenzaldehyde and its precursors

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Compound of Interest

Compound Name: 2,3-Dichloro-4-hydroxybenzaldehyde

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A Spectroscopic Showdown: 2,3-Dichloro-4-hydroxybenzaldehyde and Its Precursors

A detailed comparative analysis of the spectroscopic characteristics of **2,3-Dichloro-4-hydroxybenzaldehyde** and its synthetic precursors, 4-hydroxybenzaldehyde and 2,3-dichlorophenol. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectral features for identification and characterization, supported by experimental data and protocols.

The structural evolution from simple phenolic compounds to more complex substituted benzaldehydes is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. **2,3-Dichloro-4-hydroxybenzaldehyde**, a polysubstituted aromatic aldehyde, presents a unique spectroscopic profile shaped by the interplay of its electron-withdrawing chloro groups and electron-donating hydroxyl and formyl functionalities. Understanding the spectroscopic shifts and patterns from its precursors—4-hydroxybenzaldehyde and 2,3-dichlorophenol—is crucial for reaction monitoring, quality control, and structural confirmation. This guide offers a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data.

Spectroscopic Data at a Glance

The following table summarizes the key spectroscopic data for **2,3-Dichloro-4-hydroxybenzaldehyde** and its precursors. These values provide a quantitative basis for distinguishing between the three compounds.

Spectroscopic Technique	4-Hydroxybenzaldehyde	2,3-Dichlorophenol	2,3-Dichloro-4-hydroxybenzaldehyde
^1H NMR (δ , ppm)	~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~10.3 (s, 1H, -OH)[1]	~7.2 (t, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.9 (s, 1H, -OH)	~9.8 (s, 1H, -CHO), ~7.7 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~11.0 (s, 1H, -OH)
^{13}C NMR (δ , ppm)	~191 (-CHO), ~162 (C-OH), ~132 (Ar-C), ~130 (Ar-C), ~116 (Ar-C)	~151 (C-OH), ~130 (Ar-C), ~128 (Ar-C), ~122 (C-Cl), ~118 (C-Cl), ~116 (Ar-C)	~190 (-CHO), ~158 (C-OH), ~135 (Ar-C), ~128 (Ar-C), ~125 (C-Cl), ~122 (C-Cl), ~115 (Ar-C)
IR (cm^{-1})	~3300-3100 (O-H), ~2850, 2750 (C-H, aldehyde), ~1680 (C=O), ~1600, 1510 (C=C, aromatic)	~3400 (O-H), ~3050 (Ar C-H), ~1580, 1470 (C=C, aromatic), ~830, 780 (C-Cl)	~3200 (O-H), ~2860, 2760 (C-H, aldehyde), ~1670 (C=O), ~1590, 1480 (C=C, aromatic), ~850, 790 (C-Cl)
Mass Spec (m/z)	122 (M^+), 121 (M-H^+), 93 (M-CHO^+)[2]	162/164/166 (M^+ , isotope pattern for 2 Cl), 127/129 (M-Cl^+), 99 (M-Cl-CO^+)	190/192/194 (M^+ , isotope pattern for 2 Cl), 189/191 (M-H^+), 161/163 (M-CHO^+)
UV-Vis (λ_{max} , nm)	~285[3]	~275, ~282	~290

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of aromatic aldehydes and phenols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low $\mu\text{g/mL}$ or ng/mL range depending on the sensitivity of the instrument.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid

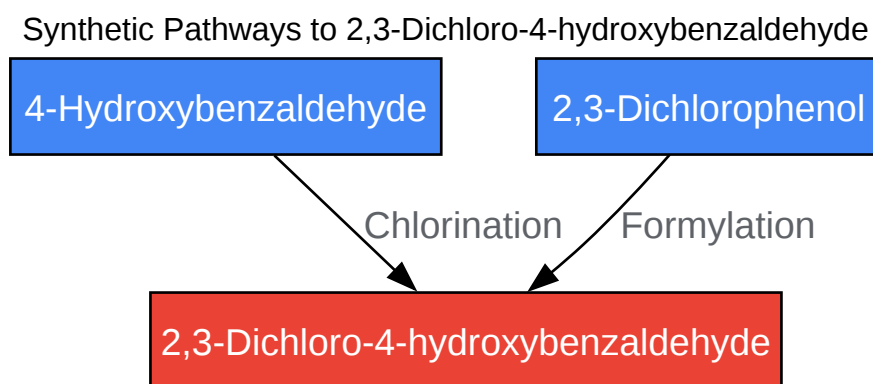
Chromatography (LC). For electron ionization (EI), a standard electron energy of 70 eV is used. Mass spectra are typically recorded over a mass-to-charge (m/z) range of 50-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- **Data Acquisition:** Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. A baseline spectrum of the pure solvent in the cuvette should be recorded and subtracted from the sample spectrum.

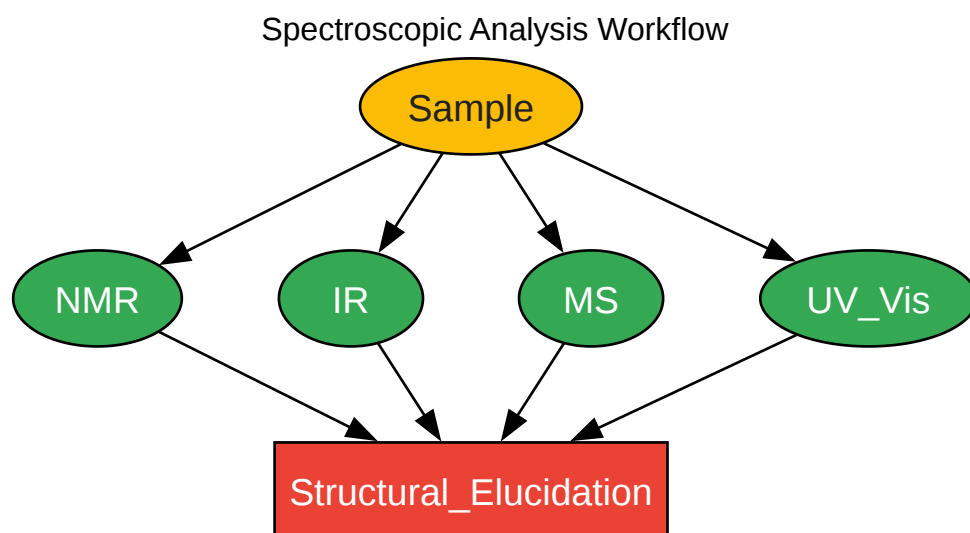
Synthetic Pathway and Experimental Workflow

The synthesis of **2,3-Dichloro-4-hydroxybenzaldehyde** can be envisioned through two primary routes, either by chlorination of 4-hydroxybenzaldehyde or by formylation of 2,3-dichlorophenol. The following diagrams illustrate these conceptual synthetic pathways and a general experimental workflow for spectroscopic analysis.



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Conceptual synthetic routes to the target compound.



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General workflow for spectroscopic characterization.

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